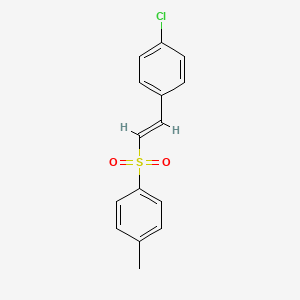
(E)-1-Chloro-4-(2-tosylvinyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-Chloro-4-(2-tosylvinyl)benzene is an organic compound that features a vinyl group substituted with a tosyl group and a chlorine atom on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Chloro-4-(2-tosylvinyl)benzene typically involves the reaction of 1-chloro-4-vinylbenzene with tosyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(E)-1-Chloro-4-(2-tosylvinyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The vinyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The vinyl group can be reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include epoxides and diols.
Reduction Reactions: Products include alkanes and other reduced derivatives.
科学研究应用
(E)-1-Chloro-4-(2-tosylvinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of vinyl and tosyl groups on biological systems.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (E)-1-Chloro-4-(2-tosylvinyl)benzene involves its interaction with various molecular targets. The vinyl group can participate in addition reactions, while the tosyl group can act as a leaving group in substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties.
相似化合物的比较
Similar Compounds
(E)-β-Fluorovinyl Sulfones: These compounds have similar vinyl and sulfone groups but differ in the presence of fluorine instead of chlorine.
1-Ethynyl-3-nitrobenzene: This compound has an ethynyl group instead of a vinyl group and a nitro group instead of a tosyl group.
Uniqueness
(E)-1-Chloro-4-(2-tosylvinyl)benzene is unique due to the combination of its vinyl, tosyl, and chlorine substituents. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
属性
分子式 |
C15H13ClO2S |
|---|---|
分子量 |
292.8 g/mol |
IUPAC 名称 |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H13ClO2S/c1-12-2-8-15(9-3-12)19(17,18)11-10-13-4-6-14(16)7-5-13/h2-11H,1H3/b11-10+ |
InChI 键 |
ZTANDMOVOHKLEH-ZHACJKMWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


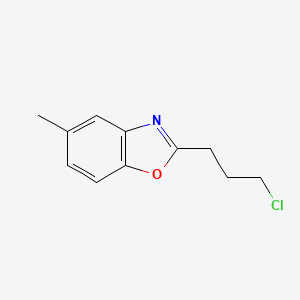

![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
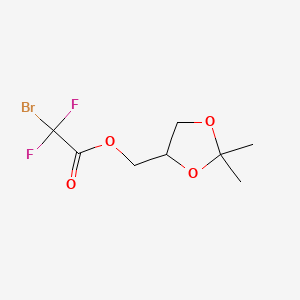
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
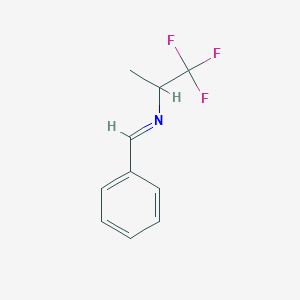
![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)



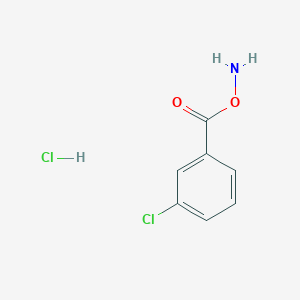
![(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B14139500.png)
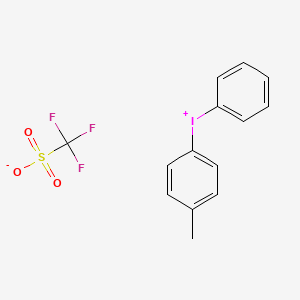
![1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one](/img/structure/B14139513.png)
